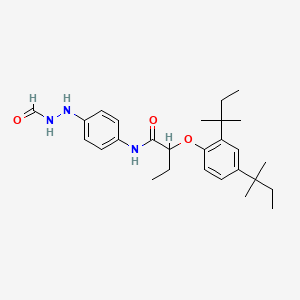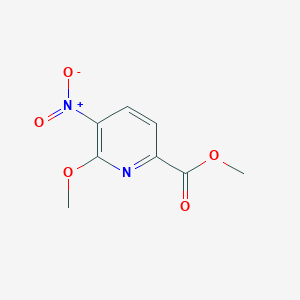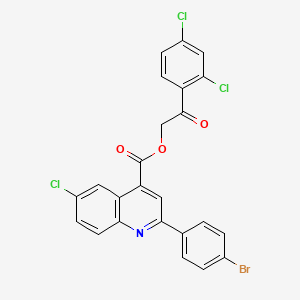
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Phenoxy Group: The initial step involves the formation of the phenoxy group by reacting 2,4-bis(1,1-dimethylpropyl)phenol with an appropriate halogenated butanamide under basic conditions.
Introduction of the Formylhydrazino Group: The next step involves the introduction of the formylhydrazino group to the phenyl ring. This can be achieved by reacting the intermediate with hydrazine hydrate followed by formylation using formic acid or formyl chloride.
Coupling Reaction: The final step involves coupling the two intermediates to form the desired compound. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: The formylhydrazino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formylhydrazino group can be reduced to form hydrazine derivatives.
Substitution: The phenoxy and formylhydrazino groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Hydrazine derivatives and amines.
Substitution: Various substituted phenoxy and formylhydrazino derivatives.
科学的研究の応用
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- involves its interaction with specific molecular targets and pathways. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Butanamide, 2-(2,4-dimethylphenoxy)-N-(4-(2-formylhydrazino)phenyl)-
- Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-hydrazino)phenyl)-
- Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylamino)phenyl)-
Uniqueness
Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- is unique due to the presence of both the bulky 2,4-bis(1,1-dimethylpropyl)phenoxy group and the reactive formylhydrazino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
86551-61-3 |
|---|---|
分子式 |
C27H39N3O3 |
分子量 |
453.6 g/mol |
IUPAC名 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(2-formylhydrazinyl)phenyl]butanamide |
InChI |
InChI=1S/C27H39N3O3/c1-8-23(25(32)29-20-12-14-21(15-13-20)30-28-18-31)33-24-16-11-19(26(4,5)9-2)17-22(24)27(6,7)10-3/h11-18,23,30H,8-10H2,1-7H3,(H,28,31)(H,29,32) |
InChIキー |
OECVCYPIABDSEN-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NNC=O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B15151410.png)
![2-({4-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B15151414.png)
![2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15151417.png)
![N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)
![4-chlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15151426.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151429.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
